
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that features a thiazole ring, a urea linkage, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, 4-chlorophenyl isocyanate reacts with an appropriate amine to form the urea derivative.
Final Coupling: The final step involves coupling the thiazole derivative with the urea derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea linkage or the thiazole ring, potentially leading to the formation of amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development.
Materials Science: Its unique structure could be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and urea linkage could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-(4-fluorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide
- 2-(2-(3-(4-bromophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide
- 2-(2-(3-(4-methylphenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide
Uniqueness
The presence of the 4-chlorophenyl group in 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide distinguishes it from its analogs. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique among similar compounds.
Biological Activity
The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes a thiazole ring, a urea linkage, and various aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of the compound is C20H19ClN4O4S, with a molecular weight of 446.9 g/mol. Its structure is pivotal for its biological activity, as the thiazole ring and the chlorophenyl group contribute to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H19ClN4O4S |
Molecular Weight | 446.9 g/mol |
CAS Number | 897620-85-8 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Properties : The presence of the sulfonamide group in similar compounds suggests potential antibacterial activity, which warrants further investigation into its efficacy against specific bacterial strains.
- Tyrosinase Inhibition : Similar compounds have shown promise as tyrosinase inhibitors, which are important in treating hyperpigmentation disorders. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the aromatic rings can enhance inhibitory activity.
- Antioxidant Activity : Some derivatives of thiazole compounds have demonstrated antioxidant properties, which could contribute to their therapeutic potential in oxidative stress-related conditions.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For example:
- A study evaluated various phenylamino quinazolinone derivatives as tyrosinase inhibitors, revealing that specific substitutions significantly impacted their inhibitory activity against tyrosinase with IC50 values ranging from 17.02 µM to 48.26 µM for different compounds .
- Another research highlighted that methyl substitutions at the meta position of phenyl groups significantly improved enzyme inhibition due to enhanced hydrophobic interactions .
The proposed mechanism of action for this compound involves interactions with key enzymes or receptors within biological pathways:
- Enzyme Binding : The thiazole ring may facilitate binding to active sites on enzymes, while the urea linkage can form hydrogen bonds with amino acid residues, enhancing stability and specificity of binding.
- Inhibition Pathways : By inhibiting enzymes like tyrosinase, this compound could potentially alter melanin synthesis pathways, making it a candidate for treatments targeting pigmentation disorders.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide, and how are critical intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with thiazole ring formation, followed by urea linkage incorporation and final acylation. For example, a related thiazole-urea derivative was synthesized by reacting intermediates under reflux with acetic acid catalysis, followed by solvent evaporation and purification . Critical intermediates are characterized via Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm structural integrity. Common pitfalls include incomplete urea coupling or side reactions; thus, monitoring via thin-layer chromatography (TLC) is essential .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what spectral contradictions might arise?
- Methodological Answer : 1H/13C NMR and Fourier-Transform Infrared Spectroscopy (FT-IR) are critical for verifying functional groups (e.g., urea C=O stretch at ~1650–1700 cm⁻¹). However, overlapping signals in the aromatic region (e.g., from the 4-chlorophenyl or 2,6-dimethylphenyl groups) may complicate interpretation. 2D NMR (e.g., HSQC, HMBC) resolves ambiguities by correlating proton and carbon shifts . Mass spectrometry (MS) confirms molecular weight but may fail to distinguish positional isomers without tandem MS/MS .
Q. How should researchers design assays to evaluate this compound’s biological activity, and what controls are necessary?
- Methodological Answer : For anti-inflammatory or antimicrobial activity, use cell-based assays (e.g., COX-2 inhibition or bacterial growth inhibition) with dose-response curves (IC50/EC50 determination). Include positive controls (e.g., indomethacin for anti-inflammatory assays) and vehicle controls (DMSO/solvent). Replicate experiments (n ≥ 3) to account for biological variability. Pre-screen cytotoxicity using MTT assays to rule out nonspecific effects .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound, and what factors influence scalability?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize variables like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading (e.g., triethylamine). For example, a related urea-thiazole synthesis achieved 85% yield using DMF at 80°C . Scalability requires addressing exothermic reactions (use continuous flow reactors ) and purification challenges (e.g., column chromatography vs. recrystallization) .
Q. What strategies resolve contradictions in spectral data for the urea-thiazole moiety?
- Methodological Answer : If NMR signals for the urea NH protons are missing (e.g., due to exchange broadening), use deuterated DMSO to enhance solubility and slow exchange rates. For ambiguous NOESY correlations, variable-temperature NMR or isotopic labeling (15N/13C) clarifies spatial arrangements. Computational tools (e.g., DFT-based chemical shift prediction ) validate assignments .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2 or bacterial enzymes) using crystal structures from the PDB. Validate with Molecular Dynamics (MD) simulations to assess binding stability. Quantum mechanical calculations (e.g., DFT) predict electronic properties influencing reactivity .
Q. What structural modifications enhance the compound’s selectivity in structure-activity relationship (SAR) studies?
- Methodological Answer : Systematically modify the chlorophenyl group (e.g., replace Cl with F or CF3) or the thiazole ring (e.g., introduce methyl substituents). A related compound showed improved anti-inflammatory activity by replacing 4-methoxyphenethyl with a trifluoromethyl group . Use free-energy perturbation (FEP) simulations to prioritize synthetic targets .
Q. How does the compound’s stability under varying pH, light, or temperature conditions impact formulation?
- Methodological Answer : Conduct accelerated stability studies (ICH guidelines): expose to UV light (photostability), pH 3–9 buffers (chemical stability), and 40°C/75% RH (thermal stability). For example, a thiazole-sulfonamide analog degraded at pH < 4 due to urea hydrolysis; thus, enteric coating is recommended .
Q. What challenges arise when scaling synthesis from lab to pilot scale, and how are they addressed?
- Methodological Answer : Key challenges include heat dissipation (solved via jacketed reactors ) and impurity accumulation (addressed by in-line PAT tools like Raman spectroscopy). Use membrane separation for efficient solvent recovery . Pilot-scale reactions may require switching from batch to continuous processes to maintain yield .
Q. Can green chemistry principles be applied to improve the synthesis’s sustainability?
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12-4-3-5-13(2)18(12)24-17(26)10-16-11-28-20(23-16)25-19(27)22-15-8-6-14(21)7-9-15/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMSAPQSOCFNPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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